4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Overview
Description
4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, also known as MBOAT, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide works by inhibiting the activity of certain enzymes in the body. These enzymes are involved in the production of various molecules that play a role in disease processes. By inhibiting these enzymes, 4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide may be able to prevent or slow down disease progression.
Biochemical and Physiological Effects:
4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has been found to have various biochemical and physiological effects in the body. For example, it has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. It has also been found to have anti-tumor activity in certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide in lab experiments is that it has been shown to have a high degree of selectivity for its target enzymes. This means that it is less likely to have off-target effects that could interfere with the results of experiments. One limitation is that the synthesis method is complex and requires expertise in organic chemistry.
Future Directions
There are many potential future directions for research on 4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. One area of research is in the development of new drugs that target 4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. Another area of research is in the development of new methods for synthesizing 4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide that are more efficient and cost-effective. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide and its potential applications in scientific research.
Scientific Research Applications
4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs. 4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has been found to have potential as a drug target for the treatment of various diseases, including cancer, diabetes, and inflammation.
properties
IUPAC Name |
4-methoxy-N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-9-7-14(8-10-17)20(26)24-21-23-16(13-29-21)11-19(25)22-12-15-5-3-4-6-18(15)28-2/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHWKILFZFZLLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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